molecular formula C11H12N2O B1401379 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one CAS No. 960079-47-4

2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one

Cat. No. B1401379
M. Wt: 188.23 g/mol
InChI Key: JGOYKNYAYFJVST-UHFFFAOYSA-N
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Description

“2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one” is a compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol . The compound is also known by other names such as “960079-47-4” and "DTXSID70735110" .


Synthesis Analysis

The synthesis of 2,6-diazaspiro[3.3]heptane building blocks, which are structural surrogates of piperazine, has been reported . These building blocks have been shown to be useful in arene amination reactions, yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .


Molecular Structure Analysis

The InChI string for “2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one” is “InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2” and the InChIKey is "JGOYKNYAYFJVST-UHFFFAOYSA-N" . The Canonical SMILES string is "C1C2(CN1)CN(C2=O)C3=CC=CC=C3" .


Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 32.3 Ų . The compound has a Complexity of 254 .

Scientific Research Applications

1. Antitubercular Lead Development

  • Application Summary : The compound has been used in the development of a potent antitubercular lead. A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro [3.4]octane building block .
  • Methods of Application : The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv .
  • Results : A remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .

2. Synthesis of Highly Functionalized Pyrazolone Systems

  • Application Summary : The compound has been used in the synthesis of highly functionalized pyrazolone systems via rearrangement of 5-phenyl-1-oxa-5,6-diazaspiro .
  • Methods of Application : The reaction of the compound with nucleophilic reagents was investigated. The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .
  • Results : The structure of the resulting compounds was elucidated using elemental analysis, mass spectrometry, IR and, particularly, NMR spectroscopy .

3. Development of Synthetic Routes

  • Application Summary : The compound has been used in the development of synthetic routes for the preparation of 2,6-disubstituted spiro[3.3]heptanes . Possibilities for introducing different functionalities like nitriles and sulfonamides were also investigated .
  • Methods of Application : The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought after spiro compounds with low to moderate yields throughout the multi-step synthesis .
  • Results : The [2+2] cycloadditions offered low turnovers and chromatography was required for purification .

4. Synthesis of Amino Acids

  • Application Summary : The compound has been used in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues .
  • Methods of Application : The construction of the 2-azaspiro[3.3]heptane core in both 4 and 5 was done by consequent closure of the cyclobutane and azetidine rings using bis-alkylation of malonate and tosylamide, respectively .
  • Results : The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

5. Development of Synthetic Routes with Higher Turnover

  • Application Summary : The compound has been used in the development of synthetic routes for the preparation of 2,6-disubstituted spiro[3.3]heptanes . This multi-step synthesis offered higher turnover and yields and often there was no need for purification through chromatography .
  • Methods of Application : The synthetic route with cyclisations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is also described .
  • Results : The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought after spiro compounds with low to moderate yields throughout the multi-step synthesis .

6. Synthesis of Highly Functionalized Pyrazolone Systems

  • Application Summary : The compound has been used in the synthesis of highly functionalized pyrazolone systems via rearrangement of 5-phenyl-1-oxa-5,6-diazaspiro .
  • Methods of Application : The reaction of the compound with nucleophilic reagents was investigated. The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .
  • Results : The structure of the resulting compounds was elucidated using elemental analysis, mass spectrometry, IR and, particularly, NMR spectroscopy .

properties

IUPAC Name

2-phenyl-2,6-diazaspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOYKNYAYFJVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735110
Record name 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one

CAS RN

960079-47-4
Record name 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Reactant of Route 2
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Reactant of Route 3
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Reactant of Route 4
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Reactant of Route 5
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Reactant of Route 6
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one

Citations

For This Compound
1
Citations
MJ Stocks, D Hamza, G Pairaudeau, JP Stonehouse… - Synlett, 2007 - thieme-connect.com
A concise synthesis, amenable to library production of 2, 6-diazaspiro [3.3] heptan-1-ones and their subsequent conversion into 2, 6-diazaspiro [3.3] heptanes is reported. …
Number of citations: 8 www.thieme-connect.com

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